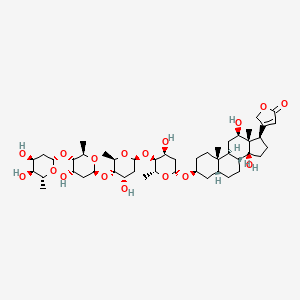

Digoxoside

Description

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWJFVWFSYHOTB-YQIAHCFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31539-05-6 | |

| Record name | EINECS 250-687-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGOXOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EJ5Y5DB53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Digoxoside source and natural occurrence

An In-depth Technical Guide to the Source and Natural Occurrence of Digoxigenin Glycosides

Introduction: The Foxglove's Legacy

For centuries, the foxglove plant (Digitalis sp.) has been a subject of both reverence and caution, known for its potent effects on the heart. The active principles, a class of steroid-like compounds known as cardiac glycosides, are among the oldest cardiovascular medications used today.[1] This guide provides a technical deep-dive into the natural sources, biosynthesis, and extraction of the digoxigenin family of glycosides, with a primary focus on digoxin and its direct biosynthetic precursor, lanatoside C.

It is crucial to clarify the nomenclature used throughout this guide. The core steroid structure is the aglycone (or genin). When this aglycone is attached to a sugar chain, it becomes a glycoside . In the context of digoxin:

-

Digoxigenin is the aglycone.

-

Lanatoside C is the primary glycoside found in the living plant, Digitalis lanata. It consists of digoxigenin attached to a chain of three digitoxose sugars, with an additional glucose molecule and an acetyl group.[2][3]

-

Digoxin is the secondary glycoside, most commonly used in medicine. It is formed from lanatoside C when post-harvest enzymatic activity removes the terminal glucose and acetyl group.[2][4]

This document is intended for researchers, natural product chemists, and drug development professionals, offering a comprehensive overview grounded in established scientific protocols and biosynthetic knowledge.

Section 1: Natural Occurrence and Distribution

The primary commercial source of digoxin and its precursors is the woolly foxglove, Digitalis lanata .[1][4] While other species like the common foxglove, Digitalis purpurea, also produce cardiac glycosides, they are primarily sources of the digitoxin lineage (lacking the C-12 hydroxyl group that defines digoxigenin).[5][6]

Botanical Source and In-Planta Localization

Digoxigenin glycosides are predominantly synthesized and stored in the leaves of D. lanata. The concentration of these compounds is influenced by environmental factors such as carbon dioxide levels and water stress.[4] Within the plant, the native form is the primary glycoside, lanatoside C. The conversion to the more widely known digoxin is a consequence of cellular disruption. Upon tissue damage during harvest or drying, an endogenous plant enzyme, digilanidase, cleaves the terminal glucose from lanatoside C, which is then followed by deacetylation to yield digoxin.[4] This enzymatic conversion is a critical consideration for extraction protocols aiming to isolate a specific glycoside.

Quantitative Distribution

The concentration of primary and secondary glycosides can vary significantly based on the health and handling of the plant material. The native precursor, lanatoside C, is typically found in much higher concentrations than the secondary product, digoxin, in fresh or carefully processed leaves.

| Compound | Botanical Source | Plant Part | Concentration Range | Reference |

| Lanatoside C | Digitalis lanata | Leaves | 55.8 – 153.2 µ g/100 mg | [4] |

| Digoxin | Digitalis lanata | Leaves | 8.6 – 13.2 µ g/100 mg | [4] |

| Total Glycosides | Digitalis purpurea | Leaves | 0.1% – 0.6% (by dry weight) | [5] |

Section 2: The Biosynthetic Pathway of Digoxigenin Glycosides

The formation of cardenolides in Digitalis is a complex, multi-step process that begins with basic sterol precursors.[7] The pathway illustrates a sophisticated modification of the plant's steroid metabolism to produce these potent defensive and medicinal compounds.

From Sterols to the Pregnane Core

The biosynthesis is understood to start from cholesterol or other phytosterols.[8] A key, rate-limiting step is the cleavage of the sterol side chain to form pregnenolone, a C21 steroid. This reaction is catalyzed by a specialized cytochrome P450 enzyme (Sterol Side Chain Cleaving Enzyme).[7][9] Pregnenolone then undergoes a series of enzymatic modifications to become progesterone. A critical enzyme, progesterone 5β-reductase (P5βR), converts progesterone into 5β-pregnane-3,20-dione, establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus, a hallmark of cardenolides.[8][9]

Formation of the Aglycone and Glycosylation

The pregnane core is further modified through a series of hydroxylations. For the digoxigenin backbone, these include hydroxylations at the C-14, C-21, and the defining C-12 positions. The final step in forming the aglycone is the addition of a two-carbon unit (derived from acetate) to C-21, which then cyclizes to form the five-membered unsaturated lactone ring characteristic of cardenolides.[10]

Once the aglycone digoxigenin is formed, glycosyltransferase enzymes sequentially add sugar moieties to the 3β-hydroxyl group. In the formation of lanatoside C, three molecules of a unique sugar, D-digitoxose, are added, followed by acetylation and the addition of a terminal glucose.

Section 3: A Validated Protocol for Extraction and Isolation

The isolation of cardiac glycosides from Digitalis leaves requires a systematic approach to efficiently extract the target compounds while minimizing degradation and removing impurities. The following protocol outlines a robust, field-proven methodology.

Experimental Protocol: From Leaf to Purified Extract

Rationale: This multi-step process is designed to first liberate the glycosides from the plant matrix using a polar solvent, then systematically remove non-polar compounds (like chlorophyll and fats) and other impurities, and finally separate the glycosides using chromatography.

Step 1: Plant Material Preparation

-

Harvesting: Collect healthy leaves from mature Digitalis lanata plants.

-

Drying: Dry the leaves in a well-ventilated area or an oven at a low temperature (40-50°C).[11] Causality: Low-temperature drying is critical to deactivate degradative enzymes while preserving the chemical integrity of the glycosides.

-

Milling: Grind the dried leaves into a fine powder using a mechanical mill. Causality: Powdering the material vastly increases the surface area, ensuring efficient penetration of the solvent for maximum extraction yield.[11][12]

Step 2: Solvent Extraction

-

Maceration: Submerge the powdered leaf material in 70% ethanol (e.g., a 1:10 solid-to-solvent ratio, w/v).[13]

-

Agitation: Stir the mixture at room temperature for a defined period (e.g., 1-2 hours).

-

Filtration: Separate the ethanolic extract from the solid plant material by vacuum filtration.[13]

-

Repeated Extraction: Repeat the maceration and filtration process two more times with fresh solvent on the plant residue to ensure exhaustive extraction.[13] Pool the liquid extracts.

Step 3: Crude Extract Purification

-

Solvent Evaporation: Concentrate the pooled ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.[11]

-

Defatting: Resuspend the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent like hexane or chloroform. Discard the non-polar layer. Causality: This step removes lipids, waxes, and chlorophyll, which would otherwise interfere with subsequent chromatographic separation.

-

Lead Acetate Treatment (Optional): To the aqueous layer, add a 10% lead (II) acetate solution dropwise until precipitation ceases. This removes tannins and other phenolic compounds. Centrifuge and collect the supernatant. Note: This step requires proper handling and disposal of lead waste.

Step 4: Chromatographic Separation

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Loading and Elution: Apply the purified aqueous extract to the top of the column. Elute the column with the solvent system, gradually increasing the polarity.[11]

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing the glycosides of interest (e.g., lanatoside C and digoxin).[14] Pool the pure fractions and evaporate the solvent to yield the isolated compound.

Section 4: Analytical Techniques for Quantification

Accurate quantification of digoxigenin glycosides is essential for drug development, quality control, and pharmacokinetic studies. The gold standard for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle of LC-MS/MS

LC-MS/MS provides exceptional sensitivity and selectivity. The process involves:

-

Chromatographic Separation (LC): The purified extract is injected into an HPLC system. A C18 column is typically used, which separates compounds based on their polarity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used to elute the compounds from the column at different times, allowing for their separation.

-

Ionization and Detection (MS/MS): As each compound elutes from the column, it enters the mass spectrometer. It is ionized (e.g., by electrospray ionization), and the mass spectrometer selects the specific ion corresponding to the target molecule (e.g., digoxin). This parent ion is then fragmented, and the instrument detects specific daughter ions. This parent-daughter transition is unique to the target compound, providing extremely high specificity and eliminating interference from other molecules in the sample.

Protocol: Quantitative Analysis by LC-MS/MS

The following table outlines a typical set of parameters for the quantification of digoxin, which can be adapted for other related glycosides.

| Parameter | Description | Rationale / Example |

| Chromatography System | UPLC / HPLC | Provides high-resolution separation of closely related glycosides. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating moderately polar compounds like glycosides. |

| Mobile Phase | Gradient or Isocratic | A typical mobile phase is a mixture of acetonitrile and ammonium formate buffer.[15] |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for analytical-scale columns to ensure good peak shape. |

| Injection Volume | 5 - 10 µL | Standard volume for analytical LC-MS. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is a soft ionization technique suitable for fragile molecules like glycosides. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring a specific parent ion -> daughter ion transition. |

| Internal Standard | Isotopically Labeled Digoxin (e.g., d3-digoxin) | Used to correct for variations in sample preparation and instrument response, ensuring high accuracy.[15] |

Conclusion

The digoxigenin glycosides, sourced primarily from Digitalis lanata, represent a classic case study in natural product drug discovery. Understanding their natural occurrence as primary glycosides like lanatoside C and their post-harvest conversion to medicinally vital compounds like digoxin is fundamental for their effective exploitation. The biosynthetic pathway, originating from common plant sterols, offers future opportunities for synthetic biology approaches to enhance production.[16] Furthermore, the robust methodologies for extraction, purification, and quantification detailed in this guide provide a solid foundation for researchers aiming to isolate, study, and develop these potent cardiovascular agents.

References

-

Müller-Uri, F., et al. (2019). Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae. FEBS Open Bio, 8(9), e925. Available at: [Link]

-

Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Journal of Medical Genetics and Clinical Biology, 1(7). Available at: [Link]

-

Dr.Oracle. (n.d.). How do the structural differences between digitoxin and digoxin affect their pharmacological profiles?. Available at: [Link]

-

International Agency for Research on Cancer. (2016). Exposure Data - Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. NCBI Bookshelf. Available at: [Link]

-

Mendiola, A. S., et al. (2021). Cardiac glycosides digoxin and lanatoside C modify inflammation-dependent transcriptional responses in pericytes. ResearchGate. Available at: [Link]

-

Rizwani, G. H., & Zahid, H. (2022). DIGITALIS PURPUREA L: AN OVERVIEW ON IMPORTANT MEDICINAL PLANT. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Available at: [Link]

-

Max Planck Institute for Chemical Ecology. (2023). Tracking down the formation of cardenolides in plants. Max-Planck-Gesellschaft. Available at: [Link]

-

Moore, W. N., & Taylor, L. T. (1996). Extraction and quantitation of digoxin and acetyldigoxin from the Digitalis lanata leaf via near-supercritical methanol-modified carbon dioxide. Journal of Natural Products, 59(7), 690-693. Available at: [Link]

-

Drugs.com. (2025). Digitalis Uses, Benefits & Dosage. Available at: [Link]

-

Chen, C. H., et al. (2017). Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells. Scientific Reports, 7, 46128. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of digitoxin, digoxin and purpureaglycoside A. Available at: [Link]

-

ResearchGate. (n.d.). Proposed Biosynthetic Pathway for Cardenolide Formation in Digitalis. Available at: [Link]

-

Zahid, H., & Rizwani, G. H. (2016). Digitalis purpurea L.: A Concise Drug Review with Probable Clinical Uses. ResearchGate. Available at: [Link]

-

Li, M., et al. (2022). Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma. Frontiers in Oncology, 12, 976356. Available at: [Link]

-

Kreis, W., & Müller-Uri, F. (n.d.). Cardenolide Biosynthesis in Foxglove. acgpubs.org. Available at: [Link]

-

Stanimirova, I., et al. (2010). Separation of digoxin by liquid–liquid extraction from extracts of foxglove secondary glycosides. SciSpace. Available at: [Link]

-

St. Andre, A. F. (1971). Separation of Cardiac Glycosides by Thin-Layer Chromatography. UNI ScholarWorks. Available at: [Link]

-

Taylor & Francis. (n.d.). Lanatoside C – Knowledge and References. Available at: [Link]

-

Navarro, E., et al. (2000). Cardiovascular activity of a methanolic extract of Digitalis purpurea ssp. heywoodii. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2022). Cardenolide Increase in Foxglove after 2,1,3-Benzothiadiazole Treatment Reveals a Potential Link between Cardenolide and Phytosterol Biosynthesis. Plant and Cell Physiology, 63(12), 1838–1850. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Digoxin. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Digoxin. Available at: [Link]

-

FooDB. (2011). Showing Compound Digoxin (FDB022736). Available at: [Link]

-

CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Available at: [Link]

Sources

- 1. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]

- 4. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. Tracking down the formation of cardenolides in plants [mpg.de]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. media.neliti.com [media.neliti.com]

- 13. scispace.com [scispace.com]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. droracle.ai [droracle.ai]

- 16. Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation of Digoxin from Digitalis lanata

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the isolation of digoxin, a critical cardiac glycoside, from the leaves of Digitalis lanata Ehrh. (woolly foxglove). This guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles and rationale for the experimental choices, ensuring a self-validating and robust protocol.

Introduction: The Significance of Digitalis lanata and Digoxin

Digitalis lanata is a principal industrial source of cardioactive glycosides, which have been cornerstones in the treatment of heart failure and certain arrhythmias for centuries.[1][2] While the plant contains a complex mixture of over 80 cardenolide compounds, the primary glycosides of interest are the lanatosides, particularly lanatoside C.[1] Through controlled enzymatic hydrolysis, these primary glycosides are converted into more clinically utilized secondary glycosides, most notably digoxin.[3][4]

Digoxin's therapeutic action stems from its ability to inhibit the Na+/K+-ATPase pump in cardiac muscle cells.[2] This inhibition leads to an increase in intracellular calcium, thereby enhancing myocardial contractility.[1] However, digoxin possesses a narrow therapeutic index, making the isolation of a highly pure and well-characterized product paramount for pharmaceutical applications.[5] This guide will detail a robust workflow for achieving this, from raw plant material to purified active pharmaceutical ingredient.

Part 1: Foundational Principles and Pre-Extraction Strategy

The successful isolation of digoxin hinges on a multi-stage process designed to systematically remove impurities while preserving the target molecule. The overall strategy involves initial extraction from the plant matrix, enzymatic conversion of precursors, purification through partitioning and chromatography, and finally, rigorous analytical characterization.

The Conversion of Lanatoside C to Digoxin

Digitalis lanata leaves are rich in lanatoside C, the primary glycoside precursor to digoxin. The conversion is a two-step enzymatic process:

-

Deglycosylation: The terminal glucose unit of lanatoside C is cleaved.

-

Deacetylation: The acetyl group on the third digitoxose sugar is removed.

This conversion can be achieved through controlled fermentation of the harvested leaves, where endogenous plant enzymes are activated under specific conditions of temperature and humidity.[3] This biotransformation is a critical step as it significantly increases the yield of the desired secondary glycoside, digoxin.[3]

Caption: Enzymatic conversion pathway from Lanatoside C to Digoxin.

Part 2: Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of digoxin.

Stage 1: Plant Material Preparation and Enzymatic Fermentation

Rationale: Proper preparation of the plant material is crucial for maximizing the efficiency of both the enzymatic conversion and the subsequent extraction. Drying prevents degradation by unwanted microbial activity, while grinding increases the surface area for solvent penetration.[2] The fermentation step is a controlled enzymatic process to convert the native lanatosides into digoxin.[3]

Protocol:

-

Harvesting and Drying: Collect fresh leaves of Digitalis lanata. Dry them in a well-ventilated area, shielded from direct sunlight, or in an oven at a low temperature (40-50°C) to prevent thermal degradation of the glycosides.[2]

-

Milling: Grind the dried leaves into a coarse powder to increase the surface area for extraction.[2]

-

Fermentation: Moisten the chopped, dried foliage with water (a plant material to water mass ratio of 1:2 is effective).[3] Homogenize the mixture and incubate in a sealed container at 37°C for approximately 48 hours. This allows endogenous enzymes to convert primary glycosides to secondary glycosides, achieving a conversion yield of 99-100%.[3]

Stage 2: Extraction of Crude Glycosides

Rationale: The choice of solvent is critical for selectively extracting the cardiac glycosides while minimizing the co-extraction of highly polar or non-polar impurities. A hydroalcoholic solution, such as 50-70% ethanol, provides a good balance of polarity to efficiently dissolve the glycosides.[1] Maceration or percolation at room temperature is a gentle method that avoids thermal degradation of the target compounds.[6]

Protocol:

-

Solvent Selection: Prepare a 10% (v/v) aqueous ethanol solution.[6]

-

Extraction by Maceration/Percolation:

-

Submerge the fermented plant material in the extraction solvent.

-

Agitate the mixture periodically for a set duration (e.g., 1 hour per extraction cycle).[3]

-

Separate the liquid extract (macerate or percolate) from the plant solids by vacuum filtration.

-

Repeat the extraction process on the plant material two more times to ensure a high extraction degree (typically >95%).[6]

-

Combine all liquid extracts.

-

Stage 3: Purification of the Crude Extract

This stage involves a series of steps to remove a significant portion of impurities like tannins, chlorophylls, and other ballast materials.[7]

Protocol:

-

Precipitation of Impurities:

-

While stirring, slowly add a solution of lead(II) acetate to the combined crude extract. This will precipitate tannins and other macromolecular impurities.[1]

-

Causality: Lead acetate forms insoluble complexes with tannins and other phenolic compounds, effectively removing them from the solution. The amount added should be sufficient to cause precipitation but not so much as to co-precipitate the glycosides.[7]

-

Allow the precipitate to settle, then remove it by centrifugation or filtration.

-

-

Liquid-Liquid Extraction (Partitioning):

-

Concentrate the clarified extract under reduced pressure to remove most of the ethanol.

-

Perform a liquid-liquid extraction using a water-immiscible organic solvent like chloroform or a mixture of solvents. A system of ethanol:water–chloroform:trichloroethylene (35:15:20:30) has been shown to be highly effective.[3]

-

Causality: This step partitions the moderately polar cardiac glycosides into the organic phase, leaving behind more polar impurities (like sugars and salts) in the aqueous phase. Multiple extractions are performed to ensure a quantitative transfer of the target compounds.[8]

-

Combine the organic phases and wash them with distilled water to remove any remaining water-soluble impurities.

-

-

Solvent Evaporation:

-

Evaporate the washed organic extract to dryness under vacuum using a rotary evaporator to obtain a solid residue enriched with secondary glycosides.[2]

-

Caption: Overall workflow for the isolation of Digoxin from Digitalis lanata.

Stage 4: Chromatographic Separation

Rationale: Column chromatography is a powerful technique for separating individual glycosides from the enriched extract based on their differential adsorption to a stationary phase.[2] Silica gel is a common choice for the stationary phase, and a gradient of solvents with increasing polarity is used as the mobile phase to elute the compounds sequentially.

Protocol:

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., a chloroform-methanol mixture).

-

Sample Loading: Dissolve the enriched glycoside fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Begin elution with a solvent system of low polarity (e.g., chloroform with a small percentage of methanol). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

-

Causality: Compounds with lower polarity will have a weaker interaction with the silica gel and will elute first. As the mobile phase becomes more polar, it will more effectively displace the more polar compounds (like digoxin) from the stationary phase, causing them to elute.

-

-

Fraction Collection and Monitoring: Collect the eluate in small fractions. Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a digoxin standard.

-

Pooling and Concentration: Combine the fractions containing pure digoxin and evaporate the solvent to yield the purified compound.

Stage 5: Final Isolation by Crystallization

Rationale: Crystallization is the final step to obtain high-purity digoxin. This process relies on the principle that the solubility of a compound decreases in a solvent system in which it is less soluble, leading to the formation of a crystalline solid.

Protocol:

-

Dissolve the purified digoxin from the pooled chromatographic fractions in a minimal amount of a suitable solvent (e.g., hot ethanol).

-

Slowly add a non-solvent (e.g., water) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then at a lower temperature (e.g., 4°C) to promote the formation of crystals.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[7]

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quantity of the isolated digoxin.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final product and for quantification.[5]

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is used as the stationary phase, and a polar mobile phase (typically a mixture of water and acetonitrile) is used. Digoxin, being a moderately polar molecule, is retained on the column and then eluted, allowing for its separation from other related glycosides and impurities.[5][9]

Typical HPLC-UV Conditions:

| Parameter | Value | Rationale/Reference |

| Column | C18 (e.g., Symmetry C18, 3.5 µm, 75 mm x 4.6 mm) | Provides good resolution for cardiac glycosides.[9] |

| Mobile Phase | Isocratic mixture of Water and Acetonitrile (e.g., 72:28 v/v) | A common and effective mobile phase for digoxin analysis.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 220 nm | Digoxin has a strong UV absorbance around this wavelength.[9][10] |

| Column Temp. | 20-35°C | Ensures reproducible retention times.[9][11] |

Mass Spectrometry (MS)

Rationale: LC-MS/MS provides definitive structural confirmation and highly sensitive quantification. It measures the mass-to-charge ratio of the molecule and its fragments, providing a unique fingerprint for identification.[11]

Typical MS Conditions:

| Parameter | Value | Rationale/Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes digoxin, often as an ammonium adduct.[11] |

| MRM Transitions | Precursor Ion [M+NH4]+ at m/z 798.5 | Corresponds to the ammonium adduct of digoxin. |

| Product Ion at m/z 651.5 | A characteristic fragment ion used for quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed information about the chemical structure of the isolated compound. By analyzing the 1H and 13C NMR spectra, the precise arrangement of atoms and the stereochemistry of the molecule can be confirmed, ensuring there are no structural isomers or unexpected modifications.[12]

Part 4: Yield and Purity Expectations

The yield and purity of digoxin can vary depending on the quality of the plant material and the optimization of the isolation protocol.

Summary of Expected Outcomes:

| Stage | Parameter | Expected Value | Reference |

| Fermentation | Conversion of Lanatoside C | 99-100% | [3] |

| Extraction | Extraction Degree (Maceration) | >95% | [6] |

| Purification | Yield from Liquid-Liquid Extraction | ~98% | [3] |

| Final Product | Purity (by HPLC) | >99.5% | [3] |

| Overall Yield | 0.2 - 0.4% (of dried leaf weight) | [7] |

Conclusion

This guide outlines a robust and scientifically grounded methodology for the isolation of high-purity digoxin from Digitalis lanata. By understanding the causality behind each experimental choice, from the initial enzymatic conversion to the final chromatographic and analytical steps, researchers can implement a self-validating system for producing this vital pharmaceutical compound. The detailed protocols and analytical parameters provided herein serve as a comprehensive resource for drug development professionals and scientists in the field of natural product chemistry.

References

- Stoll, A. (1945). Extraction and isolation of digitoxin. U.S. Patent No. 2,449,673. Washington, DC: U.S.

-

Garcia Metz, S. K., et al. (2022). Preclinical Studies with Digitalis Lanata: A Bibliographic Review. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(5). [Link]

-

Novković, V. V., et al. (2014). Separation of digoxin by liquid–liquid extraction from extracts of foxglove secondary glycosides. Hemijska industrija, 68(2), 161-170. [Link]

-

Barroso, M., et al. (2011). Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(5), 287-295. [Link]

-

Novković, V. V., et al. (2014). Separation of digoxin by liquid-liquid extraction from extracts of foxglove secondary glycosides. ResearchGate. [Link]

-

Pawar, P., et al. (2021). Development and Validation of RP-HPLC Method for Estimation of Digoxin from Moringa concanensis Leaves. ResearchGate. [Link]

-

Febrianti, S., et al. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Journal of Medical Genetics and Clinical Biology, 1(7). [Link]

-

Malone, J., & Hughes, L. (n.d.). An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine. Almac Group. [Link]

-

Febrianti, S., et al. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. [Link]

-

Sravani, G. (2024). Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. ICONIC RESEARCH AND ENGINEERING JOURNALS, 7(12). [Link]

-

O'Connor, N., et al. (2003). An HPLC method for the determination of digoxin in dissolution samples. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 819-825. [Link]

-

Payne, B. D., & Lall, N. (2022). The Potential of Microbial Mediated Fermentation Products of Herbal Material in Anti-Aging Cosmetics. In N. Lall (Ed.), Medicinal Plants for Cosmetics, Health and Diseases. Taylor & Francis. [Link]

-

Gault, M. H., et al. (1986). Analysis of digoxin at therapeutic concentrations using high-performance liquid chromatography with post-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 200-205. [Link]

-

Harvey, D. (2020). The conformational behaviour of the cardiac glycoside digoxin as indicated by NMR spectroscopy and molecular dynamics calculations. PubMed. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]

- 8. media.neliti.com [media.neliti.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The conformational behaviour of the cardiac glycoside digoxin as indicated by NMR spectroscopy and molecular dynamics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Chemical Architecture of Digoxoside: A Stereochemical Deep Dive

Abstract

Digoxoside, a significant cardiac glycoside, presents a formidable challenge in stereochemical elucidation due to its complex three-dimensional architecture. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect the constituent aglycone, digoxigenin, and the tetrasaccharide chain of D-digitoxose, detailing the specific configurations of all stereocenters and the nature of the glycosidic linkages. Furthermore, this guide will illuminate the experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), that are pivotal in confirming its intricate structure. Through a synthesis of established chemical principles and field-proven analytical insights, this document aims to be an authoritative resource for understanding and working with this complex natural product.

Introduction: The Architectural Complexity of a Cardiac Glycoside

Cardiac glycosides, a class of naturally occurring steroid glycosides, have been utilized for centuries in the treatment of various heart conditions.[1] Their therapeutic efficacy is intrinsically linked to their precise three-dimensional structure, which dictates their binding affinity to the Na+/K+-ATPase pump.[2] this compound, a lesser-known sibling of the well-studied digoxin, is distinguished by the presence of four deoxy sugar units attached to its steroidal core. A comprehensive understanding of its chemical structure and stereochemistry is paramount for any research or development efforts involving this molecule. This guide will deconstruct the molecule into its fundamental components and then reassemble it, highlighting the critical stereochemical features at each juncture.

The Aglycone Core: A Stereochemical Examination of Digoxigenin

The non-sugar portion of a glycoside is termed the aglycone or genin.[3] In the case of this compound, the aglycone is digoxigenin, a cardenolide steroid.[4] The steroid nucleus is characterized by a unique "U-shape" conferred by the cis-trans-cis fusion of its four rings.[5]

The systematic IUPAC name for digoxigenin is 4-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-Trihydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]furan-2(5H)-one, which precisely defines the absolute configuration at each of its chiral centers.[6]

Table 1: Stereochemical Configuration of Chiral Centers in Digoxigenin

| Carbon Atom | Configuration |

| C-3 | β (equatorial) |

| C-5 | β |

| C-8 | β |

| C-9 | α |

| C-10 | β |

| C-12 | β (equatorial) |

| C-13 | β |

| C-14 | β |

| C-17 | β |

Note: The α/β notation for steroids indicates the orientation of a substituent relative to the plane of the steroid nucleus. β substituents project above the plane, while α substituents project below.

The fusion of the rings is a critical aspect of its stereochemistry: the A/B and C/D ring junctions are cis, while the B/C ring junction is trans. This specific arrangement is crucial for its biological activity.[5] The hydroxyl groups at C-3 and C-12, and the lactone ring at C-17, are all in the β-orientation.

Caption: Logical relationship of the structural components of the digoxigenin aglycone.

The Glycone Moiety: A Chain of Four D-Digitoxose Sugars

Attached to the 3-β-hydroxyl group of digoxigenin is a tetrasaccharide chain composed of four units of D-digitoxose.[5] Digitoxose is a 2,6-dideoxyhexose, meaning it lacks hydroxyl groups at the C-2 and C-6 positions compared to a standard hexose like glucose.[7]

The systematic name for D-digitoxose is 2,6-Dideoxy-D-ribo-hexose.[3] This name precisely defines its stereochemistry. Being a "D" sugar, the hydroxyl group on the highest numbered chiral carbon (C-5) is on the right in a Fischer projection. The "ribo" configuration indicates that the hydroxyl groups at C-3 and C-4 are on the same side in a Fischer projection.

Table 2: Stereochemical Configuration of Chiral Centers in D-Digitoxose (in its pyranose form)

| Carbon Atom | Configuration |

| C-1 (anomeric) | β (in glycosidic linkage) |

| C-3 | R |

| C-4 | S |

| C-5 | R |

The Glycosidic Linkages: Connecting the Building Blocks

The connection between the sugar units and between the sugar chain and the aglycone is through glycosidic bonds.[3] In this compound, these are O-glycosidic bonds. The stereochemistry of these linkages is critical for the overall shape and biological activity of the molecule.

The four D-digitoxose units are linked to each other via β(1→4) glycosidic bonds .[5] This means the anomeric carbon (C-1) of one digitoxose unit, in its β-configuration, is connected to the hydroxyl group at the C-4 position of the adjacent digitoxose unit. The entire tetrasaccharide chain is attached to the 3-β-hydroxyl group of the digoxigenin aglycone, also through a β-glycosidic linkage.

Caption: Schematic of the glycosidic linkages in this compound.

Experimental Elucidation of Structure and Stereochemistry

The determination of the complex structure of this compound relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of complex organic molecules like this compound.[8] Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed.

-

¹H NMR: Provides information about the chemical environment of each proton. The anomeric protons of the β-linked sugars typically appear as doublets in a specific region of the spectrum, and their coupling constants can help confirm the β-configuration.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the anomeric carbons are also indicative of the α or β configuration of the glycosidic linkage.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is invaluable for tracing the connectivity within each sugar ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one sugar and the carbon at the linkage position of the adjacent sugar (e.g., H-1 of one digitoxose to C-4 of the next).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons. For glycosidic linkages, a NOE between the anomeric proton (H-1) and the protons on the aglycone or the adjacent sugar (e.g., H-3' and H-5') can confirm the stereochemistry of the linkage.

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and for sequencing the sugar chain.[9] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[10]

Tandem mass spectrometry (MS/MS) is particularly informative. The molecule is ionized and then fragmented, and the masses of the fragments are analyzed. The glycosidic bonds are relatively labile and tend to cleave during fragmentation. The sequential loss of the sugar units can be observed, with each loss corresponding to the mass of a digitoxose residue (130 Da). This fragmentation pattern confirms the number and type of sugars in the chain.[11]

Caption: Simplified workflow of MS/MS fragmentation for this compound sugar sequencing.

Isolation and Purification Protocols

The isolation of this compound from its natural source, primarily plants of the Digitalis genus, requires a multi-step extraction and purification process.[1] While protocols for the closely related digoxin are more common, the principles are transferable.

Step 1: Extraction

-

Dried and powdered plant material (e.g., Digitalis lanata leaves) is subjected to solid-liquid extraction.

-

A common solvent system is an aqueous solution of a lower alcohol, such as ethanol or methanol.[12]

-

Maceration or percolation techniques can be employed to maximize the extraction of the glycosides.[13]

Step 2: Purification

-

The crude extract is concentrated, and interfering substances like tannins and chlorophylls are removed. This can be achieved by precipitation with agents like lead acetate.[14]

-

Liquid-liquid extraction is then used to partition the glycosides into a water-immiscible organic solvent, such as a mixture of chloroform and trichloroethylene.[15]

-

Further purification is typically achieved using chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to separate this compound from other closely related cardiac glycosides.[1]

Conclusion: A Synthesis of Structure and Function

The chemical structure and stereochemistry of this compound are a testament to the precision of natural product biosynthesis. Its rigid, "U-shaped" aglycone, digoxigenin, with its specific arrangement of hydroxyl groups and ring fusions, provides the foundational scaffold for interaction with its biological target. The tetrasaccharide chain of β(1→4)-linked D-digitoxose units plays a crucial role in modulating the solubility, bioavailability, and binding affinity of the molecule. The elucidation of this intricate architecture is a triumph of modern analytical techniques, with NMR and MS providing the definitive evidence for its connectivity and stereochemistry. For researchers and drug development professionals, a thorough grasp of these structural details is not merely an academic exercise but a prerequisite for understanding its mechanism of action, designing novel analogs, and unlocking its full therapeutic potential.

References

- Middleton, P. (2021). Solid-state NMR spectroscopy: A key tool to unravel the supramolecular structure of drug delivery systems. MDPI.

- Nedić, M., et al. (2014). Separation of digoxin by liquid-liquid extraction from extracts of foxglove secondary glycosides.

- Iyer, A. K. V., et al. (2010). Stereochemical Survey of Digitoxin Monosaccharides. PMC.

- Barroso, M., et al. (2011).

- LibreTexts. (2019). 5.6: Labeling Stereogenic Centers with R or S. Chemistry LibreTexts.

- Nedić, M., et al. (2014). Separation of digoxin by liquid–liquid extraction from extracts of foxglove secondary glycosides. SciSpace.

- Kim, J. K., et al. (2017). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides.

- Ferrandi, M., et al. (2006).

- NDSU Chemistry. (2020).

- O'Doherty, G. A., et al. (2010). A Stereoselective Synthesis of Digitoxin and Digitoxigen Mono- and Bisdigitoxoside from Digitoxigenin via a Palladium-Catalyzed Glycosylation.

- Michigan State University. (n.d.).

- Wang, L., et al. (2019). Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. NIH.

- Taylor & Francis. (2018). Digoxigenin – Knowledge and References.

- Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry.

- Stoll, A. (1948). Extraction and isolation of digitoxin.

- Sari, D. P., et al. (2024).

- Leah4sci. (2016).

- DrugFuture. (2023). Digitoxose.

- Creative Diagnostics. (2022). Digoxin and Digoxigenin.

- ResearchGate. (2018).

- Kim, J. K., et al. (2017).

- Pharmacy Infoline. (2023). Chemistry of Cardiac Glycosides. YouTube.

- Nedić, M., et al. (2011). Extraction of Digoxin from Fermented Woolly Foxglove Foliage by Percolation.

- Agrawal, P. (n.d.). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Semantic Scholar.

- Chemistry Steps. (n.d.).

- Study.com. (n.d.). Glycosidic Bond | Definition & Types.

- UChicago Chemistry Department. (n.d.). Mass Spectrometry Facility.

- SlidePlayer. (n.d.). Cardiac glycosides.

- PubMed. (2004). On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of secoisolariciresinol diglucoside isomers in flaxseed.

- Wikipedia. (n.d.). Digoxigenin.

- Kwan, E. E., & Huang, S. G. (2008).

- MedchemExpress.com. (n.d.). Digoxigenin (Lanadigenin) | DIG-Labeled Riboprobes.

- ChemicalBook. (n.d.). D-(+)-DIGITOXOSE CAS#: 527-52-6.

- MedchemExpress.com. (n.d.). Digitoxose (D-(+)-Digitoxose)

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. ahajournals.org [ahajournals.org]

- 3. CAS 527-52-6: Digitoxose | CymitQuimica [cymitquimica.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. youtube.com [youtube.com]

- 6. Digoxigenin - Wikipedia [en.wikipedia.org]

- 7. Digitoxose [drugfuture.com]

- 8. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of Digoxoside

[1][2][3]

Executive Summary & Chemical Identity

This compound (CAS: 31539-05-6), chemically distinct from the pharmacopeial standard Digoxin, is the tetradigitoxoside of digoxigenin.[1][2][3] While Digoxin contains a trisaccharide chain, this compound carries a tetrasaccharide chain (four distinct digitoxose units) attached to the C-3 position of the steroidal aglycone.[1][2][3]

In pharmaceutical development, this compound is primarily encountered as a critical process impurity or a related substance in the isolation of Digitalis lanata glycosides.[1][2][3] Its presence requires rigorous monitoring due to its structural similarity to Digoxin, which complicates chromatographic separation, and its potential impact on potency calculations.[1][2][3]

Chemical Nomenclature & Identifiers

| Identifier | Value |

| Common Name | This compound |

| Systematic Name | Digoxigenin-bis(digitoxoside)-bis(digitoxoside) / Digoxigenin tetradigitoxoside |

| CAS Registry Number | 31539-05-6 |

| Molecular Formula | C₄₇H₇₄O₁₇ |

| Molecular Weight | 911.1 g/mol |

| Aglycone Core | Digoxigenin (3β,12β,14-trihydroxy-5β-card-20(22)-enolide) |

| Sugar Moiety | 4 × 2,6-dideoxy-β-D-ribo-hexopyranose (Digitoxose) |

Physicochemical Properties

The addition of the fourth digitoxose unit significantly alters the physicochemical behavior of this compound compared to Digoxin.[1][2][3] Researchers must account for these shifts when designing purification or formulation strategies.[1][2][3]

Solubility Profile & Partitioning

This compound exhibits amphiphilic properties.[1][2][3] The steroid core is lipophilic, while the oligosaccharide chain adds hydrophilic character.[1][2][3] However, because digitoxose is a dideoxy sugar (lacking hydroxyls at C-2 and C-6), it is significantly less polar than glucose-based glycosides.[1][2][3]

-

Water Solubility: Low.[1][2][3][4] The extended chain of deoxy sugars does not impart high water solubility compared to glucosides.[1][2][3]

-

Organic Solvents: Soluble in methanol, ethanol, and chloroform/methanol mixtures.[1][2][3]

-

LogP (Predicted): ~1.4 – 1.8 (Slightly more lipophilic behavior in certain retention models compared to highly polar metabolites, but the increased molecular size affects transport).[1][2][3]

Stability & Degradation Pathways

This compound is chemically fragile, primarily due to the O-glycosidic bonds linking the digitoxose units.[1][2][3] These bonds are susceptible to acid-catalyzed hydrolysis.[1][2][3]

-

Acid Hydrolysis: Rapidly cleaves the terminal sugars.[1][2][3]

-

Lactone Ring Instability: The unsaturated lactone ring at C-17 (butenolide) is sensitive to basic conditions (pH > 8), leading to ring opening (saponification) and loss of pharmacological activity.[1][2][3]

-

Photostability: Sensitive to UV light; storage in amber vials is mandatory.[1][2][3]

Comparative Properties: this compound vs. Digoxin

| Property | This compound (Target) | Digoxin (Standard) | Implication |

| Sugar Units | 4 (Tetra) | 3 (Tri) | This compound elutes later in reverse-phase systems dominated by size/lipophilicity interaction, or earlier depending on specific column chemistry (e.g., phenyl-hexyl).[1][2][3] |

| Molecular Weight | 911.1 Da | 780.9 Da | Mass shift of +130.1 Da (one digitoxose unit - H₂O).[1][2][3] |

| Melting Point | ~200–210°C (Dec) | 230–265°C (Dec) | Lower thermal stability due to extended glycosidic chain.[1][2][3] |

Analytical Methodologies

Distinguishing this compound from Digoxin requires high-resolution techniques because their UV spectra (dominated by the butenolide ring at ~218-220 nm) are virtually identical.[1][2][3]

HPLC Separation Protocol

-

Column: C18 or Phenyl-Hexyl (e.g., 150mm x 4.6mm, 2.7 µm fused-core particles).[1][2][3]

-

Gradient: 20% B to 80% B over 15 minutes.

-

Detection:

Mass Spectrometry (MS) Profiling

The most reliable identification is via the fragmentation pattern.[1][2][3]

Mechanism of Action & Biological Context

While this compound is an impurity, it retains the pharmacophore essential for cardiac activity.[1][2][3]

Na⁺/K⁺-ATPase Inhibition

Like Digoxin, this compound binds to the extracellular face of the alpha-subunit of the Na⁺/K⁺-ATPase enzyme.[1][2][3]

-

Mechanism: Inhibits the active transport of Na⁺ out of the cell

Increased intracellular [Na⁺] -

Potency: The tetrasaccharide chain may alter binding kinetics (association/dissociation rates) compared to the trisaccharide Digoxin, potentially affecting the therapeutic index.[1][2][3]

Visualization: Degradation & Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis of this compound. This pathway is critical for stability testing, as this compound degrades into the active drug Digoxin, potentially altering the apparent concentration of the active ingredient in stored samples.[1][2][3]

Figure 1: Stepwise hydrolytic degradation of this compound yielding Digoxin and subsequent metabolites.

Handling & Safety Protocols

Warning: this compound is a potent cardiac glycoside.[1][2][3][5] It has a narrow therapeutic index and is extremely toxic if ingested, inhaled, or absorbed through the skin.[1][2][3]

Containment Strategy

-

Engineering Controls: Handle only in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3]

-

Decontamination: Surfaces should be cleaned with an oxidizing agent (e.g., 10% bleach) followed by 70% ethanol to degrade the glycoside structure.[1][2][3]

Storage[1][2][3]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102093783, this compound.[1][2][3] PubChem.[1][2][3][5] [Link][1][2][3]

-

Chemical Abstracts Service (CAS). this compound (CAS RN: 31539-05-6) Detail.[1][2][3][4] CAS Common Chemistry.[1][2][3] [Link][1][2][3]

-

U.S. Food and Drug Administration (FDA). Substance Registration System: this compound (UNII: 5EJ5Y5DB53).[1][2][3] FDA/GSRS.[1][2][3] [Link][1][2][3]

-

World Health Organization (WHO). The International Pharmacopoeia: Digoxin Monograph.[1][2][3] (Provides comparative context for glycoside impurities). [Link][1][2][3][5][6][7]

Sources

- 1. GSRS [precision.fda.gov]

- 2. Kombetin | C29H44O12 | CID 637579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound (31539-05-6) for sale [vulcanchem.com]

- 5. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gitoxin | CAS:4562-36-1 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

A Senior Application Scientist's In-Depth Technical Guide to the Structural Differentiation of Digoxin and its Isomer, Gitoxoside

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Cardiac Glycosides

Cardiac glycosides are a class of naturally derived compounds that have been cornerstones in the treatment of heart conditions for centuries.[1] Extracted from the foxglove plant (Digitalis lanata), these molecules, composed of a steroid core (aglycone) and a sugar moiety (glycone), exert specific effects on the myocardium.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells, leading to an increase in intracellular calcium ions and consequently, enhanced myocardial contractility.[3]

Digoxin is the most prominently used cardiac glycoside in clinical practice.[2] However, its therapeutic window is notoriously narrow, necessitating precise dosing and monitoring to avoid toxicity. The manufacturing and purification processes of Digoxin can yield closely related impurities and isomers, which, despite having the same molecular formula, may exhibit different pharmacokinetic and pharmacodynamic profiles. Understanding the subtle structural distinctions between these molecules is paramount for ensuring drug purity, efficacy, and patient safety. This guide provides a detailed examination of the structural differences between Digoxin and its significant isomer, Gitoxoside (often referred to as Digoxoside or Digoxin Impurity B), and outlines a robust analytical methodology for their differentiation.

Core Structural Analysis: Digoxin vs. Gitoxoside

At a cursory glance, Digoxin and Gitoxoside are remarkably similar. They are isomers, sharing the identical molecular formula, C41H64O14, and a molecular weight of 780.95 g/mol .[1][4] Both molecules consist of the same trisaccharide chain, composed of three digitoxose units, attached to a steroid aglycone at the C-3 position. The defining difference lies in the position of a single hydroxyl (-OH) group on the steroid nucleus.

-

Digoxin: Possesses a hydroxyl group at the C-12 position of the steroid core.[1]

-

Gitoxoside: Features a hydroxyl group at the C-16 position of the steroid core.[4]

This seemingly minor positional isomerism has significant implications for the three-dimensional conformation of the molecule, which in turn can affect its binding affinity to the Na+/K+-ATPase and its metabolic fate.

Comparative Molecular Data

| Feature | Digoxin | Gitoxoside (this compound) |

| Molecular Formula | C41H64O14 | C41H64O14 |

| Molecular Weight | 780.95 g/mol | 780.9 g/mol |

| Aglycone | Digoxigenin | Gitoxigenin |

| Key Structural Feature | Hydroxyl group at C-12 | Hydroxyl group at C-16 |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[5] | 3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[4] |

Visualizing the Structural Divergence

The following diagram, generated using Graphviz, illustrates the core structural difference between Digoxin and Gitoxoside, focusing on the steroid nucleus.

Caption: Core steroid structures of Digoxin and Gitoxoside highlighting the positional difference of the hydroxyl group.

Experimental Protocol for Differentiation: A Self-Validating HPLC-MS/MS Approach

High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is the gold standard for the separation, identification, and quantification of Digoxin and its related substances due to its high sensitivity and specificity.[6][7] The following protocol outlines a robust method for their differentiation.

Rationale for Method Selection

The choice of a reversed-phase HPLC method is based on the hydrophobic nature of the steroid backbone of these molecules. A C18 column provides excellent retention and separation.[8] Coupling this with MS/MS allows for unambiguous identification based on the specific mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns, which will be distinct for Digoxin and Gitoxoside due to the different positions of the hydroxyl group influencing fragmentation.

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare stock solutions of Digoxin and Gitoxoside reference standards in methanol at a concentration of 1 mg/mL.

-

Create a series of working standards by serial dilution of the stock solutions with the mobile phase to construct a calibration curve (e.g., 0.1 to 10 ng/mL).

-

Prepare the sample for analysis (e.g., from a drug formulation or biological matrix) by dissolving or extracting it in a suitable solvent, followed by filtration through a 0.22 µm syringe filter.

-

-

HPLC-MS/MS Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).[9]

-

Mobile Phase A: 5 mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 30% B to 70% B over 10 minutes, followed by a 2-minute hold at 70% B, and a 3-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Digoxin: Monitor the transition of the parent ion [M+NH4]+ (m/z 798.5) to a specific product ion.

-

Gitoxoside: Monitor the transition of the parent ion [M+NH4]+ (m/z 798.5) to a specific, and likely different, product ion due to the altered fragmentation pattern. The exact product ions should be determined by infusing the individual standards.

-

-

-

Data Analysis and Interpretation:

-

The retention times of Digoxin and Gitoxoside will be different due to the slight difference in polarity conferred by the position of the hydroxyl group.

-

The primary confirmation of identity will be the specific MRM transitions for each compound.

-

Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.

-

Experimental Workflow Diagram

Caption: Workflow for the differentiation of Digoxin and Gitoxoside using HPLC-MS/MS.

Conclusion: The Imperative of Structural Scrutiny

The case of Digoxin and Gitoxoside serves as a compelling reminder of the criticality of detailed structural analysis in drug development and quality control. While these molecules are isomeric, the subtle shift of a single hydroxyl group can have profound implications for their biological activity and safety profiles. The robust analytical methodology presented here, centered on HPLC-MS/MS, provides a reliable and self-validating system for the unambiguous differentiation of these closely related cardiac glycosides. For researchers and professionals in the pharmaceutical sciences, a deep understanding of these structural nuances and the analytical tools to dissect them is not merely an academic exercise but a fundamental component of ensuring the delivery of safe and effective medicines.

References

-

Almac Group. An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine. Almac Group. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724385, Digoxin. [Link]

-

Dr.Oracle. How do the structural differences between digitoxin and digoxin affect their pharmacological profiles? [Link]

- Todorović, Z., Lazić, M., Veljković, V., & Milenović, D. (2012). Validation of a HPLC–UV method for the determination of digoxin residues on manufacturing equipment surfaces in support of cleaning validation. Journal of the Serbian Chemical Society, 77(10), 1439-1449.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 261947, Gitoxoside. [Link]

-

Wikipedia. Digoxin. [Link]

-

IUPAC Nomenclature of Organic Chemistry. (2020, February 14). YouTube. [Link]

- Keane, S., Wallace, G., Munday, C., & Wright, M. (2018).

- Gault, M. H., Charles, J. D., Sugden, D. L., & Kepkay, D. C. (1977). Kinetics of Digoxin Stability in Aqueous Solution. Journal of Pharmacy and Pharmacology, 29(1), 27–32.

- Desta, B., & McErlane, K. M. (1982). High-performance liquid chromatographic analysis of digoxin formulations. Journal of pharmaceutical sciences, 71(7), 777–780.

-

U.S. Food and Drug Administration. LANOXIN® (digoxin) Tablets, USP. [Link]

-

Systematic IUPAC naming for Organic Compounds (30 Examples) - Organic Chemistry. (2023, August 7). YouTube. [Link]

- de Castro, R. A., de Oliveira, C. H., & de Albuquerque, L. M. (2013). Fast LC–MS Electrospray Ionization for the Quantification of Digoxin in Human Plasma and Its Application to Bioequivalence Studies. Journal of analytical methods in chemistry, 2013, 685767.

- Plum, J., & Daldrup, T. (1986). Separation of digoxin, digitoxin and their potential metabolites, impurities or degradation products by high-performance liquid chromatography.

-

Drugs.com. Digoxin Tablets: Package Insert / Prescribing Info / MOA. [Link]

-

Medicosis Perfectionalis. Systematic IUPAC naming for Organic Compounds (30 Examples) - Organic Chemistry. [Link]

- Zhang, Y., et al. (2013). Therapeutic monitoring of serum digoxin for patients with heart failure using a rapid LC-MS/MS method. Journal of Clinical Pharmacy and Therapeutics, 38(4), 319-323.

-

Aspen. (2025). Digoxin 0.25 mg Tablets - Summary of Product Characteristics (SmPC). emc. [Link]

- Joubert, P. H., Venter, C. P., & du Plooy, W. J. (1991). A comparison of the effects of digoxin and digitoxin on systolic time intervals and colour vision. European journal of clinical pharmacology, 40(3), 221–223.

- Fenster, P. E., Ryan, M., & Hager, W. D. (1983). A comparative trial of digoxin and digitoxin in the treatment of congestive heart failure. Journal of the American College of Cardiology, 1(3), 945-950.

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

DailyMed. DIGOXIN tablet. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 261947, Gitoxoside. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21117720, Gitoroside. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. DailyMed - DIGOXIN tablet [dailymed.nlm.nih.gov]

- 3. medicines.org.uk [medicines.org.uk]

- 4. Gitoxoside | C41H64O14 | CID 261947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Digoxin - Wikipedia [en.wikipedia.org]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [A comparative study of the action of digoxigenin-mono, bis- and tridigitoxosides in the cat heart-lung preparation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: From Folk Remedy to Foundational Cardiology

An In-Depth Technical Guide to the History and Science of Digoxoside and Related Cardiac Glycosides

The story of this compound is intrinsically linked to the history of the foxglove plant, Digitalis. For centuries, extracts of this plant were used in traditional European medicine to treat "dropsy," a condition characterized by severe swelling now known as edema.[1][2] The pioneering work of British physician William Withering in 1785, who systematically documented the clinical effects of the purple foxglove (Digitalis purpurea), marked the transition of this herbal remedy into the realm of scientific medicine. It was later understood that the plant's potent effects stemmed from a class of steroid-like compounds known as cardiac glycosides.[1][3]

This guide provides a comprehensive exploration for researchers and drug development professionals into the discovery, isolation, structural elucidation, and pharmacological investigation of cardiac glycosides derived from the woolly foxglove, Digitalis lanata. While digoxin is the most famous compound from this plant, this paper will delve into the broader family of related glycosides, including its precursors, to provide a complete scientific narrative. We will examine the experimental methodologies that unveiled their complex structures, the research that defined their mechanism of action at a molecular level, and the modern investigations that continue to expand their therapeutic potential.

Part 1: The Dawn of a Discovery: Isolation of Cardiac Glycosides

The journey from a crude plant extract to a purified, potent drug required the development of sophisticated extraction and isolation techniques. The initial therapeutic use of powdered foxglove leaves was fraught with danger due to dose variability and the presence of multiple active compounds. The critical turning point was the successful isolation of a pure crystalline glycoside, digoxin, from Digitalis lanata by Sydney Smith in 1930, paving the way for standardized dosing and predictable therapeutic outcomes.[2] This achievement was the culmination of efforts to separate the active principles from the complex chemical matrix of the plant.

Experimental Protocol: General Methodology for Cardiac Glycoside Isolation

The isolation of cardiac glycosides from Digitalis lanata is a multi-step process designed to separate these steroid-based molecules from other plant constituents. The causality behind this workflow is the sequential use of solvents with varying polarities and purification techniques to selectively extract and purify the target compounds.

-

Preparation of Plant Material: The process begins with harvesting and drying the leaves of Digitalis lanata. The dried leaves are then pulverized into a fine powder to maximize the surface area for efficient solvent extraction.[4][5]

-

Solvent Extraction: The powdered material is subjected to extraction with a polar solvent, typically ethanol, often at low temperatures to prevent degradation of the glycosides.[4] This step is designed to draw out the glycosides and other soluble components from the plant matrix.

-

Initial Purification (Precipitation): The crude ethanolic extract contains numerous impurities, including tannins and chlorophyll. Lead acetate is added to the extract, which causes many of these impurities to precipitate out of the solution.[4] The mixture is then centrifuged, and the clear supernatant containing the glycosides is collected.

-

Liquid-Liquid Extraction: The supernatant is then subjected to a liquid-liquid extraction with a non-polar organic solvent, such as chloroform. The cardiac glycosides, being more soluble in chloroform than in the aqueous ethanol phase, are selectively transferred into the chloroform layer.[4] This is a critical step that separates the glycosides from more polar impurities.

-

Concentration: The chloroform extract is concentrated under vacuum. This gentle evaporation method removes the solvent without applying excessive heat, which could degrade the thermally sensitive glycoside structures, yielding a residue rich in cardiac glycosides.[4]

-

Chromatographic Purification: The final and most crucial step is the purification of individual glycosides from the concentrated residue. Column chromatography is employed, where the residue is passed through a solid stationary phase (like silica gel or polyamide).[4][6] Solvents of varying polarities are used to elute the compounds, separating them based on their differential affinities for the stationary and mobile phases, allowing for the isolation of pure this compound and related compounds.

Part 2: Unveiling the Molecular Architecture: Structural Elucidation

Cardiac glycosides are chemically complex, composed of two distinct parts: a steroid nucleus known as the aglycone (or genin) and one or more sugar molecules forming a glycone chain.[3][4] The specific identity and arrangement of these components determine the compound's pharmacological properties. The aglycone portion of this compound is digoxigenin.

The elucidation of these structures evolved with analytical technology. Early methods relied on painstaking chemical degradation studies, where the molecule was broken down into smaller, identifiable fragments. Today, a suite of powerful spectroscopic techniques allows for precise and non-destructive structural determination.

-

Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition of the glycoside, offering the first clue to its chemical formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (like COSY and HMBC) experiments are the cornerstone of modern structural elucidation. They allow scientists to map the carbon-hydrogen framework of the molecule and determine how the aglycone and sugar units are connected, revealing the complete three-dimensional structure.[7][8][9]

The primary glycosides in Digitalis lanata are the lanatosides (A, B, and C). Through enzymatic hydrolysis, these are converted into more commonly known compounds like digoxin. Digoxin itself is composed of the aglycone digoxigenin attached to a chain of three digitoxose sugar molecules. The acidic hydrolysis of both Digoxin and Lanatoside C yields the same aglycone, Digoxigenin, demonstrating their close structural relationship.[5]

Part 3: The Molecular Target: Pharmacology and Mechanism of Action